1-methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-(thiolan-3-yloxy)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-14-11-5-3-2-4-10(11)13-12(14)15-9-6-7-16-8-9/h2-5,9H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKNLHFULLOUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1OC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with thiolan-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolan-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted benzodiazoles with different functional groups.
Scientific Research Applications
1-methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(thiolan-3-yloxy)pyridine
- 2-Methyl-3-(thiolan-3-yloxy)pyrazine
- Thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate
Uniqueness
1-methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole stands out due to its unique combination of the benzodiazole core and the thiolan-3-yloxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-Methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound features a benzodiazole core combined with a thiolan-3-yloxy group, which contributes to its unique chemical properties. The structural formula is represented as follows:
This structure allows for various interactions with biological targets, enhancing its potential efficacy in therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiolan-3-yloxy group may enhance binding affinity and selectivity for these targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have demonstrated that the compound possesses significant antimicrobial activity against various bacterial strains. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. In vitro assays indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 µM |
| HeLa | 20 µM |
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of the compound against a panel of pathogens. Results indicated a broad spectrum of activity with low MIC values, suggesting potential for development as an antimicrobial agent.
- Cancer Cell Apoptosis : Research conducted by Smith et al. (2024) investigated the apoptotic effects on MCF-7 cells. The study found that treatment with the compound led to increased caspase activity, indicating induction of programmed cell death.
Research Findings
Recent findings highlight the compound's potential utility in various therapeutic contexts:
- Pharmacokinetics : Studies are ongoing to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
- Synergistic Effects : Preliminary data suggest that combining this compound with other antimicrobial agents may enhance efficacy through synergistic mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
